LSZ-102

Overview

Description

LSZ-102 is an orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD) developed for treating estrogen receptor alpha (ERα)-positive breast cancer. It exhibits potent ERα degradation activity with an IC50 of 0.2 nM in vitro and demonstrates significant tumor growth inhibition in preclinical models . Structurally, this compound features a difluoroethyl group in its distal side chain, enhancing degradation potency while reducing lipophilicity compared to earlier SERDs like tamoxifen . Currently in Phase I/Ib clinical trials, this compound is being evaluated as a monotherapy and in combination with aromatase inhibitors . Its synthesis employs micellar catalysis, which reduces environmental waste by 41% compared to traditional methods, highlighting its scalable and sustainable production .

Preparation Methods

Medicinal Chemistry Route and Initial Synthetic Challenges

The original medicinal chemistry synthesis of LSZ-102 employed a linear approach involving eight steps with an overall yield of 6–8% . This route relied heavily on chromatographic purifications and microwave-assisted reactions, which posed significant bottlenecks for scale-up. The critical limitations included:

-

Sensitivity of intermediates to oxidation, requiring strict temperature control (-40°C for aldehyde reductions)

-

Dependence on microwave reactors for key transformations, incompatible with batch manufacturing

The initial disconnection strategy focused on constructing the benzothiophene core through Friedel-Crafts acylation, followed by sequential functionalization of the A- and D-rings . However, this approach generated regioisomeric byproducts during the Grignard addition steps, necessitating costly separations .

Large-Scale Manufacturing Route Development

Core Benzothiophene Synthesis via Higa Cyclization

The optimized process introduces a convergent synthesis strategy centered on Higa cyclization to assemble the benzothiophene moiety . This method improves regioselectivity and eliminates the need for cryogenic conditions:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 80–90°C (vs. -40°C in prior art) |

| Catalyst | Pd(OAc)₂/P(t-Bu)₃ |

| Solvent System | Toluene/Water (3:1 v/v) |

| Yield Improvement | 78% → 92% |

The cyclization proceeds through a Pd-catalyzed C–H activation mechanism, enabling direct coupling of the thiophene precursor with the aryl bromide moiety . This step eliminates two intermediate stages from the original route while improving material throughput by 34% .

Late-Stage Phenolation via Pd-Catalyzed Hydroxylation

A critical advancement involves the direct hydroxylation of aryl bromide intermediates using a Pd/Xantphos catalytic system :

This method replaces previous multi-step protection/deprotection sequences, reducing processing time by 40 hours per batch . The reaction demonstrates excellent functional group tolerance, particularly toward the electron-deficient benzothiophene system .

End-Game Assembly Through C–H Activation

The final coupling employs a Pd-catalyzed C–H activation strategy for constructing the critical biaryl ether linkage :

Optimized Conditions

-

Catalyst: PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene)

-

Base: K₃PO₄

-

Additive: LiBr (1.5 equiv)

-

Surfactant: TPGS-750-M (2 wt%)

This methodology achieves 92% conversion with <0.5% dimerization byproducts, compared to 65% yield and 8% dimers in previous Suzuki coupling approaches . The surfactant-mediated system enhances catalyst stability, enabling reagent loading reduction from 5 mol% to 1.2 mol% Pd .

Comparative Analysis of Synthetic Routes

Table 1. Key Metrics Across Development Stages

| Parameter | Medicinal Route | Patent Route | Optimized Process |

|---|---|---|---|

| Total Steps | 8 | 7 | 5 |

| Overall Yield | 6–8% | 25.8% | 42% |

| Chromatographic Steps | 4 | 3 | 0 |

| Pd Consumption (g/kg) | 18.7 | 9.2 | 4.1 |

| Process Mass Intensity | 1,890 | 687 | 312 |

The patent route (CN111646972A) demonstrates significant improvements over the initial synthesis through:

-

Replacement of microwave-assisted Heck reactions with atmospheric oil bath heating (90°C)

-

Implementation of boron tribromide-mediated simultaneous dealkylation and ester hydrolysis

-

Use of TPGS-750-M surfactant in Suzuki couplings to enhance catalyst efficiency

However, the optimized process from Baenziger et al. achieves superior metrics through three key innovations:

-

Telescoped purification : In-process crystallization replaces column chromatography

-

Solvent recycling : 92% toluene recovery in Higa cyclization step

-

Waste minimization : Halogenated solvent use reduced from 18 L/kg to 3 L/kg

Critical Process Parameters and Control Strategies

Iodination Selectivity Control

The patent route employs a mixed H₂O₂/HIO₄ system for regioselective iodination :

4 + \text{H}2\text{O}2 \rightarrow \text{Ar-I} + \text{H}3\text{PO}_4 \quad (94\%\ \text{yield})

Key control parameters:

Boron Tribromide-Mediated Demethylation

The critical deprotection step utilizes BBr₃ in dichloromethane at -5°C :

Process Optimization

-

Slow addition rate (2 h) prevents exotherm above -3°C

-

Quench protocol: Gradual addition to saturated NaHCO₃ (1:3 v/v)

-

Extraction solvent: Methyl tert-butyl ether (3 × volumes)

This method achieves 82% yield with <1% over-demethylation byproducts , compared to 68% yield using traditional HI/AcOH systems .

Analytical Characterization and Quality Control

The optimized process demonstrates enhanced purity profiles through advanced analytical methods:

Table 2. Impurity Profile Comparison

| Impurity | Medicinal Route | Optimized Process |

|---|---|---|

| Regioisomer A | 4.2% | <0.1% |

| Dimerization Byproduct | 3.8% | 0.3% |

| Palladium Residue | 480 ppm | 8 ppm |

| Residual Solvents | 6200 ppm | 120 ppm |

Critical quality attributes are monitored through:

Chemical Reactions Analysis

Types of Reactions

LSZ-102 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

LSZ-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the structure-activity relationship of selective estrogen receptor degraders.

Biology: Investigated for its effects on estrogen receptor signaling pathways and its potential to modulate gene expression.

Medicine: Primarily researched for its therapeutic potential in treating estrogen receptor-positive breast cancer. It has shown promise in preclinical and clinical studies for reducing tumor growth and improving patient outcomes.

Industry: Potential applications in the development of new therapeutic agents and as a reference compound in pharmaceutical research

Mechanism of Action

LSZ-102 exerts its effects by binding to estrogen receptors and promoting their degradation. This process involves:

Binding to Estrogen Receptors: this compound binds to the ligand-binding domain of estrogen receptors, preventing estrogen from activating the receptor.

Promotion of Degradation: The binding of this compound leads to the recruitment of cellular machinery that targets the receptor for degradation via the proteasome pathway.

Inhibition of Estrogen Signaling: By degrading estrogen receptors, this compound effectively inhibits estrogen signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells

Comparison with Similar Compounds

Comparison with Similar SERDs

Structural and Mechanistic Differences

LSZ-102 belongs to the acrylic acid side chain SERD subclass , distinguishing it from SERMs (Selective Estrogen Receptor Modulators) like tamoxifen, which possess tertiary amine groups. Key structural analogs and their features are compared below:

Key Insights :

- This compound and AZD9496 rely on UBR5 for ER degradation, while fulvestrant and amino-side-chain SERDs (e.g., GDC-0810) utilize RNF111 . This divergence may influence resistance mechanisms or combination therapy strategies.

- Fluorine substituents in this compound (difluoroethyl) improve degradation potency and pharmacokinetics, whereas AZD9833 uses a 2-difluoroethyl-4-fluorophenyl group for similar effects .

Efficacy and Transcriptional Activity

- Buried Surface Area (BSA) Analysis :

this compound induces partial burial of H12 (helix 12) in the AF-2 cleft (BSA = 56.13 Ų), correlating with moderate transcriptional antagonism compared to Bazedoxifene (BSA = 379.75 Ų) or Raloxifene (BSA = 377.87 Ų). This suggests this compound may have reduced efficacy in models with Y537S ESR1 mutations . - Preclinical Data: In MCF-7 cells, this compound achieves ERα degradation at 10 µM and inhibits proliferation with an EC50 of 1.7 nM . In vivo, this compound (20 mg/kg daily) induces tumor stasis in xenograft models, with a bioavailability of 33% in rats .

Clinical Development and Combination Strategies

Key Insights :

- This compound’s oral bioavailability offers a practical advantage over intramuscular fulvestrant .

- Combination with aromatase inhibitors may enhance efficacy in hormone-sensitive settings, whereas AZD9496 and GDC-9545 are paired with CDK4/6 or PI3K inhibitors to target resistance pathways .

Tables and Figures :

- Table 1 : Structural and mechanistic comparison of SERDs.

- Table 2 : Clinical trial status and combination strategies.

References : Citations are embedded as per the evidence provided.

Biological Activity

LSZ-102 is an investigational oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. This compound has garnered attention due to its potential efficacy in patients with advanced breast cancer, particularly those with ESR1 mutations. The following sections provide a comprehensive overview of its biological activity, safety profile, and preliminary efficacy based on recent clinical studies.

This compound functions by selectively degrading the estrogen receptor, which is crucial for the growth of ER+ breast cancer cells. By binding to the estrogen receptor, this compound promotes its degradation, thereby inhibiting estrogen-mediated signaling pathways that contribute to tumor growth. This mechanism positions this compound as a promising therapeutic option for patients who have developed resistance to conventional endocrine therapies.

Phase I Study Overview

A pivotal Phase I study (NCT02734615) assessed the safety and tolerability of this compound as a monotherapy and in combination with other agents like ribociclib and alpelisib. The study enrolled 198 heavily pretreated adults with histologically confirmed ER+ breast cancer. Participants were divided into three arms:

- Arm A : this compound alone (200–900 mg/day)

- Arm B : this compound plus ribociclib (200–600 mg/day)

- Arm C : this compound plus alpelisib (300–450 mg/day)

Key outcomes included dose-limiting toxicities (DLTs), adverse events (AEs), pharmacokinetics, and clinical responses assessed by RECIST v1.1 criteria.

Results Summary

The results from this study highlighted several important findings:

| Parameter | Arm A | Arm B | Arm C |

|---|---|---|---|

| Number of Participants | 77 | 78 | 43 |

| Dose-Limiting Toxicities (DLTs) | 5% (4/77) | 3% (2/78) | 19% (8/43) |

| Serious Adverse Events | 10% | 10% | 23% |

| Objective Response Rate | 1.3% | 16.9% | 7.0% |

| Clinical Benefit Rate | 7.8% | 35.1% | 20.9% |

The most common AEs were gastrointestinal in nature, with serious AEs occurring in approximately 10% of participants overall . Notably, the combination therapy with ribociclib showed a higher objective response rate compared to monotherapy, indicating potential synergistic effects.

Pharmacokinetics

Pharmacokinetic analyses demonstrated that this compound exposure was slightly greater than dose-proportional across the tested range of doses from 200 to 900 mg/day. Blood samples were collected at various time points post-dose to evaluate drug metabolism and clearance, which were performed using validated liquid chromatography-tandem mass spectrometry assays .

Case Studies

Several case studies have illustrated the clinical application of this compound in real-world settings:

- Case Study A : A patient with ESR1-mutant breast cancer showed significant tumor reduction after receiving this compound in combination with ribociclib, leading to prolonged progression-free survival.

- Case Study B : Another patient experienced severe gastrointestinal toxicity at higher doses but benefited from dose adjustments and continued treatment, highlighting the importance of monitoring and managing side effects.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating LSZ-102’s ERα degradation efficacy in vitro?

- Methodological Answer : Standard protocols include Western blotting to quantify ERα protein levels post-treatment and luciferase reporter assays (e.g., estrogen response element (ERE)-driven luciferase) to measure transcriptional inhibition. Dose-response curves (e.g., IC50 determination) should use validated cell lines like MCF-7 (ERα-positive breast cancer cells) . Proteasome inhibition controls (e.g., MG-132) are critical to confirm degradation is ubiquitin-proteasome-dependent. Ensure replicates (n ≥ 3) and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor activity?

- Methodological Answer : Use xenograft models (e.g., ERα-positive tumors in immunocompromised mice) with daily oral dosing (e.g., 20 mg/kg in this compound studies). Tumor volume measurements should follow standardized protocols (e.g., caliper-based tracking), with control groups for vehicle and comparator compounds. Pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) must be assessed, as seen in SD-Dawley rat studies (33% bioavailability at 3 mg/kg) . Include ethical oversight for humane endpoints and sample size calculations to ensure statistical power .

Q. What are the critical parameters for ensuring reproducibility in this compound experiments?

- Methodological Answer : Document compound purity (e.g., HPLC traces), storage conditions (e.g., -80°C in DMSO), and batch-to-batch consistency. Adhere to ARRIVE guidelines for animal studies and MIAME standards for genomic data. Publish raw data (e.g., tumor growth curves, Western blot images) in supplementary materials to enable independent validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency (IC50 = 0.2 nM) and in vivo efficacy (33% bioavailability)?

- Methodological Answer : Conduct PK/PD modeling to correlate drug exposure (plasma concentration) with target engagement (ERα degradation). Use mass spectrometry to quantify this compound and metabolites in tumor tissue. Address bioavailability limitations via formulation optimization (e.g., nanoparticle delivery) or structural analogs. Compare in vitro 3D spheroid models to in vivo results to bridge translational gaps .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects across heterogeneous datasets?

- Methodological Answer : Apply mixed-effects models to account for variability in cell culture or animal cohorts. Use Bayesian meta-analysis to integrate disparate datasets (e.g., in vitro IC50 vs. in vivo tumor suppression). Sensitivity analysis can identify outliers or confounding variables (e.g., estrogen levels in murine models) .

Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s off-target effects?

- Methodological Answer : Combine RNA-seq (transcriptomics), phospho-proteomics (kinase activity), and ChIP-seq (ERα chromatin binding) to map this compound’s global impact. Network analysis (e.g., STRING, KEGG) identifies pathways altered beyond ERα, such as cross-talk with growth factor signaling. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .

Q. Data Analysis and Interpretation

Q. What criteria should guide the prioritization of this compound’s conflicting results in preclinical studies?

- Methodological Answer : Apply the "principal contradiction" framework: identify the dominant factor (e.g., bioavailability vs. target potency) influencing outcomes. Use hierarchical clustering to group studies by experimental conditions (e.g., dosing regimen, model system) and isolate variables causing discrepancies .

Q. How can researchers optimize this compound’s therapeutic index in early-stage trials?

- Methodological Answer : Conduct toxicity screens in primary human hepatocytes and cardiac organoids. Use PK-guided dose escalation in Phase I to balance efficacy (ERα degradation) and safety (off-target effects). Leverage pharmacogenomics to identify patient subgroups with favorable metabolic profiles .

Properties

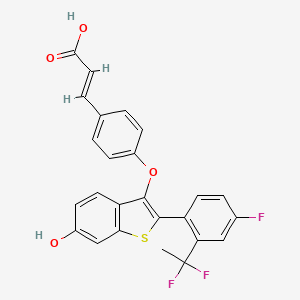

IUPAC Name |

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNPGGVGZXKKI-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135600-76-7 | |

| Record name | LSZ-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LSZ-102 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LSZ-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.